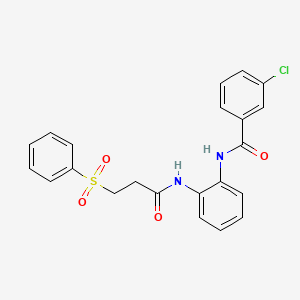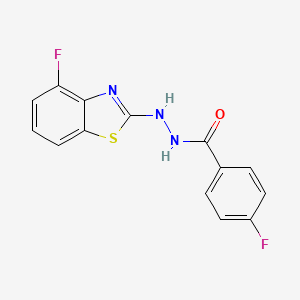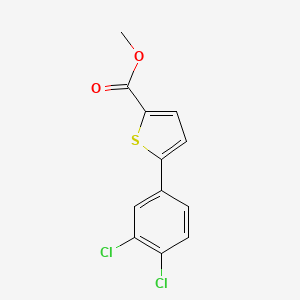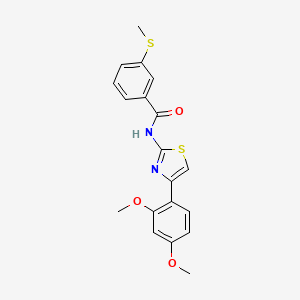
3-chloro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-chloro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide” is a chemical compound . It has a molecular formula of C13H11ClN2O3S . The compound is part of a class of compounds known as benzamides .
Synthesis Analysis
The synthesis of benzamide compounds can be achieved through the direct condensation of carboxylic acids and amines . This method has been reported to be efficient in the synthesis of benzamide derivatives in good yields and purity .
Molecular Structure Analysis
The molecular structure of “3-chloro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide” can be analyzed using various spectroscopic techniques . The ChemSpider ID for this compound is 679500 .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis and crystal structure of related compounds, such as 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, have been explored, revealing novel classes of compounds with potential herbicidal activity. The study provided detailed insights into the crystallographic characteristics and potential agricultural applications (Wei Li, Jing Wang, Zucheng Li, Hai-bin Song, 2008).
- Research on the electrochemical oxidation of indapamide, a diuretic with a somewhat related structure, has contributed to the development of analytical methods for pharmaceuticals and possibly the environmental monitoring of similar compounds (M. J. Legorburu, R. Alonso, R. Jiménez, 1996).
Biological Activity and Applications
- Investigations into the antimycobacterial activities of sulfonamido derivatives have shown that certain structural features are crucial for biological efficacy against Mycobacterium tuberculosis, highlighting the importance of these compounds in the development of new antimicrobial agents (M. Moreth, C. Gomes, M. Lourenço, R. Soares, M. N. Rocha, C. Kaiser, M. D. de Souza, S. Wardell, J. Wardell, 2014).
- The design, synthesis, and antimicrobial activity evaluation of new compounds containing biologically active segments, including sulfonamido groups, have been carried out. These studies have identified compounds with high biological activity, offering insights into the design of new antimicrobial agents (Z. Fadel, A. Al-Azzawi, 2021).
Pharmacological Properties
- Benzamide derivatives, including structures similar to 3-chloro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide, have been explored for their selective serotonin 4 receptor agonistic properties, indicating potential applications in enhancing gastrointestinal motility (S. Sonda, K. Katayama, Toshio Kawahara, N. Sato, K. Asano, 2004).
Direcciones Futuras
The future directions for the research on “3-chloro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications in various fields such as medicine and industry. Further in vivo biochemical tests of effective amides can be carried out in different fields of application .
Propiedades
IUPAC Name |
N-[2-[3-(benzenesulfonyl)propanoylamino]phenyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c23-17-8-6-7-16(15-17)22(27)25-20-12-5-4-11-19(20)24-21(26)13-14-30(28,29)18-9-2-1-3-10-18/h1-12,15H,13-14H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUVRBKIDPPVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2769665.png)



![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769669.png)



![1-methyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2769679.png)

![1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide](/img/structure/B2769682.png)
![N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2769683.png)

![4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2769686.png)